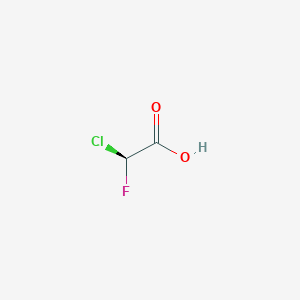

(S)-2-Chloro-2-fluoroacetic Acid

Description

Significance of Chirality in Fluorinated Organic Compounds and Their Derivatives

The incorporation of fluorine into organic molecules significantly influences their physical and chemical properties, and when combined with chirality, it opens up new avenues in chemical and pharmaceutical research. ucj.org.uaacs.org Fluorine's high electronegativity and relatively small size can alter a molecule's metabolic stability, binding affinity, and bioavailability, making fluorinated compounds prominent in medicinal chemistry. ucj.org.ua When a fluorine atom is part of a stereogenic center, the resulting enantiomers of a molecule can exhibit distinct biological activities. ucj.org.uaresearchgate.net This has driven the development of asymmetric synthesis techniques to produce enantiomerically pure fluorinated compounds, which can lead to drugs with increased potency and selectivity. ucj.org.uarsc.org

The introduction of fluorine can create unique stereoelectronic effects, such as the gauche effect, which influences the conformational preference of the molecule and is not observed with heavier halogens like chlorine or bromine. nih.gov The challenge and importance of creating stereogenic carbon-fluorine centers have led to significant advances in asymmetric catalysis. rsc.orgrsc.org Despite the beneficial properties, the number of pharmaceuticals with fluorine on a stereogenic carbon is still relatively small, primarily due to the limited number of methods for asymmetric fluorination. cardiff.ac.ukresearchgate.net Consequently, much of the synthesis in this area relies on using pre-fluorinated chiral building blocks. cardiff.ac.ukresearchgate.net The development of new stereoselective methods to create these C-F stereocenters remains a highly active area of research. rsc.orgresearchgate.net

Overview of (S)-2-Chloro-2-fluoroacetic Acid as a Research Target in Stereoselective Synthesis

This compound is a specific chiral halogenated acetic acid that has garnered attention as a specialized building block in stereoselective synthesis. rsc.orgachemblock.com While broad synthetic routes for various chiral halogenated acetic acids have been devised, the focus on specific, single-enantiomer compounds like the (S)-isomer of 2-chloro-2-fluoroacetic acid highlights the demand for enantiopure starting materials. rsc.orgethz.ch

The primary application of such chiral building blocks is in the construction of more complex, biologically relevant molecules. Research has demonstrated the use of related (S)-2-chloro-2-fluorinated structures in the synthesis of key intermediates for antiviral prodrugs. nih.gov For instance, a highly efficient diastereoselective electrophilic fluorination was the key step in preparing a (2S)-2-chloro-2-fluorolactone, a crucial component for a potent Hepatitis C virus inhibitor. nih.govresearchgate.net This synthesis underscores the value of establishing a stereocenter containing both chlorine and fluorine early in a synthetic sequence. The α,α-dihalocarbonyl moiety is considered a privileged scaffold in medicinal chemistry due to its chemical stability and lipophilicity. researchgate.net The development of asymmetric methods, such as those using chiral phase-transfer catalysts, to synthesize molecules with fluorinated quaternary carbon centers is an ongoing effort in organic chemistry. rsc.org

Table 1: Properties of this compound This interactive table provides key chemical properties for this compound.

| Property | Value | Source |

| IUPAC Name | (2S)-2-chloro-2-fluoroacetic acid | achemblock.com |

| CAS Number | 25197-75-5 | achemblock.com |

| Molecular Formula | C₂H₂ClFO₂ | achemblock.com |

| Molecular Weight (FW) | 112.48 g/mol | achemblock.com |

| Purity | 95% | achemblock.com |

| SMILES | O=C(O)C@HF | achemblock.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-chloro-2-fluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6)/t1-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIKZDFUXGHTHD-PVQJCKRUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H](C(=O)O)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Chloro 2 Fluoroacetic Acid and Its Chiral Derivatives

Asymmetric Synthesis Approaches to Enantiomerically Enriched Compounds

The direct, enantioselective synthesis of molecules bearing a stereocenter with both a chlorine and a fluorine atom is a formidable task. Researchers have developed several key strategies to address this challenge.

Chemo-Enzymatic Strategies for Stereoselective Production

Chemo-enzymatic methods leverage the high selectivity of enzymes to achieve specific stereochemical outcomes. These strategies often involve the use of enzymes, such as lipases or dehydrogenases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. For instance, biocatalytic transformations have the potential to carry out organic reactions that are difficult to achieve with traditional synthetic chemistry, often with high chemo- and enantioselectivity. cabidigitallibrary.orgdergipark.org.tr The development of new chemo-enzymatic methods is crucial for producing a wide range of bioactive compounds. cabidigitallibrary.orgdergipark.org.tr

One approach involves the enzymatic resolution of a racemic mixture. While specific examples for (S)-2-Chloro-2-fluoroacetic Acid are not extensively documented in the provided results, the general principle is widely applied in the synthesis of chiral molecules. For example, the synthesis of chiral precursors for pharmaceuticals has been achieved through biocatalytic reduction reactions using enzymes like galactitol dehydrogenase and shikimate dehydrogenase. dergipark.org.tr Another related strategy is the chemo-enzymatic synthesis of 2-chloro- and 2-fluorocordycepins, where purine (B94841) nucleoside phosphorylase (PNP) is used as a biocatalyst for the transglycosylation of 2-chloro- and 2-fluoroadenines. researchgate.net This highlights the potential of enzymatic methods in handling halogenated compounds.

Catalytic Asymmetric Fluorination and Chlorination for Chiral Center Formation

A powerful strategy for creating the C-Cl-F stereocenter is the asymmetric catalytic halogenation of a suitable prochiral substrate. This can involve either fluorination of an α-chloro carbonyl compound or chlorination of an α-fluoro carbonyl compound.

Asymmetric Fluorination: Organocatalysis has emerged as a key technology for the enantioselective α-fluorination of aldehydes and ketones. princeton.edu For example, the enantioselective α-fluorination of racemic α-chloroaldehydes using a chiral organocatalyst can produce α-chloro-α-fluoroaldehydes with high enantioselectivity. beilstein-journals.org This reaction often proceeds through a kinetic resolution of the starting aldehyde, which plays a crucial role in the asymmetric induction. beilstein-journals.org The use of chiral imidazolidinones as catalysts in the fluorination of a wide range of aldehydes with N-fluorobenzenesulfonimide (NFSI) as the fluorine source has also been reported. princeton.edu

Asymmetric Chlorination: Similarly, methods for the enantioselective α-chlorination of carbonyl compounds have been developed. These include the use of isothiourea catalysts for the asymmetric α-chlorination of activated aryl acetic acid esters and phase-transfer catalysis with Cinchona alkaloid derivatives for the chlorination of β-keto esters. researchgate.net Hypervalent iodine-based chlorine transfer reagents in combination with Cinchona alkaloid catalysts have also been employed for the asymmetric α-chlorination of β-keto esters. researchgate.net

| Catalyst Type | Substrate | Halogenating Agent | Key Feature |

| Chiral Organocatalyst | Racemic α-chloroaldehydes | N-fluorobenzenesulfonimide (NFSI) | Kinetic resolution of starting material. beilstein-journals.org |

| Imidazolidinone | Aldehydes | N-fluorobenzenesulfonimide (NFSI) | Broad substrate scope. princeton.edu |

| Isothiourea | Activated aryl acetic acid esters | Not specified | High enantioselectivities under cryogenic conditions. researchgate.net |

| Cinchona Alkaloid Derivatives | β-keto esters | Not specified | Phase-transfer catalysis. researchgate.net |

| Cinchona Alkaloids with Hypervalent Iodine Reagents | β-keto esters | Hypervalent iodine-based Cl-transfer reagents | Unprecedented strategy for this transformation. researchgate.net |

Stereoselective Aldolization and Electrophilic Fluorination Routes to Chiral Lactones

An alternative approach to constructing the chiral center involves a sequence of stereoselective aldolization followed by electrophilic fluorination. This strategy has been successfully applied to the synthesis of key intermediates for complex molecules. For instance, a synthetic route to a (2S)-2-chloro-2-fluororibolactone intermediate was developed using stereoselective aldolization and fluorination reactions. nih.gov This method introduces the chlorine atom during the aldol (B89426) step, avoiding a separate chlorination step. nih.gov The stereochemistry of the subsequent fluorination is often controlled by the existing chiral centers in the molecule.

The aldol reaction between an enolate and an aldehyde can be controlled to favor the formation of a specific diastereomer. The use of chiral auxiliaries, such as (S)-4-benzyloxazolidinone, can enhance the chiral induction during the aldol condensation. nih.gov Following the aldol reaction, electrophilic fluorination of the resulting α-chloro carbonyl compound can establish the desired (S)-configuration at the C-2 position.

Enantiomeric Resolution Techniques for this compound Analogs

Enantiomeric resolution is a classical method for separating a racemic mixture into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.

Although specific resolution procedures for this compound are not detailed in the search results, this technique is a viable option for obtaining the enantiomerically pure acid. The carboxylic acid functionality allows for the formation of salts with chiral amines, which are commonly used as resolving agents.

Multi-Step Synthetic Pathways to this compound and its Functionalized Analogs

The synthesis of this compound and its derivatives often requires multi-step sequences. These pathways can involve a combination of the asymmetric strategies discussed above, as well as other transformations to introduce desired functional groups.

A notable example is the synthesis of a (2S)-2-chloro-2-fluororibolactone, a key intermediate for a nucleoside analogue. nih.gov This synthesis involved five steps, starting from the one-pot synthesis of a 2-chloroacetate derivative. The key step was a diastereoselective electrophilic fluorination to establish the (2S)-Cl,F-stereocenter. nih.gov

Chemical Reactivity and Mechanistic Investigations of S 2 Chloro 2 Fluoroacetic Acid

Stereoselective Reaction Pathways of Halogenated Carboxylic Acids

Stereoselective reactions are those that favor the formation of one stereoisomer over another. acs.org In the context of halogenated carboxylic acids like (S)-2-chloro-2-fluoroacetic acid, the chiral center dictates the stereochemical outcome of subsequent reactions. The synthesis of molecules containing such α,α-dihalogenated chiral centers is a significant challenge, often requiring sophisticated strategies to control the stereochemistry. nih.gov

Achieving high stereoselectivity in the halogenation of α-fluoro carbonyl compounds is particularly difficult and can be plagued by side reactions. nih.gov However, methods utilizing chiral auxiliaries or catalysts have been developed to overcome these challenges. For instance, partial stereoselectivity in the formation of geminal chloro-fluoro carbons has been achieved using chiral transition metal complexes, sometimes in conjunction with organocatalysts like cinchona alkaloids or N-acyloxazolidinones. nih.gov These approaches are critical for preparing enantiomerically pure starting materials, which are essential for studying stereoselective reaction pathways. A reaction that gives a product as a mixture of stereoisomers is considered stereoselective, whereas a stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. acs.org

Nucleophilic Substitution Reactions Involving the C-Cl Bond in Chiral Fluoroacetates

Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile attacks an electron-deficient carbon atom, displacing a leaving group. sciencerepository.org In this compound and its derivatives (chiral fluoroacetates), the carbon atom bonded to both fluorine and chlorine is highly electrophilic. However, the reactivity of the two halogens as leaving groups is vastly different. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making the C-F bond generally unreactive towards nucleophilic substitution. masterorganicchemistry.com Consequently, substitution reactions on this chiral center almost exclusively involve the cleavage of the C-Cl bond.

These reactions can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). kuleuven.be

SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the carbon center from the side opposite to the leaving group (the chloride ion). dalalinstitute.com This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. dalalinstitute.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. sciencerepository.org

SN1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a planar carbocation intermediate. masterorganicchemistry.com The nucleophile can then attack this flat intermediate from either face, typically leading to a mixture of products with both retention and inversion of configuration (racemization). masterorganicchemistry.com The rate of an SN1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com

The choice between the SN1 and SN2 pathway is influenced by the substrate structure, the strength of the nucleophile, the leaving group ability, and the solvent. For a secondary halide like (S)-2-chloro-2-fluoroacetate, both mechanisms are possible. masterorganicchemistry.com A strong nucleophile would favor the SN2 pathway, leading to a stereospecific inversion of configuration. Conversely, conditions that favor carbocation formation, such as a polar, protic solvent and a weaker nucleophile, would promote the SN1 pathway, resulting in a loss of stereochemical information. sciencerepository.orgmasterorganicchemistry.com

| Feature | SN1 Mechanism | SN2 Mechanism |

| Kinetics | Unimolecular (rate = k[Substrate]) | Bimolecular (rate = k[Substrate][Nucleophile]) |

| Number of Steps | Two (or more) | One (concerted) |

| Intermediate | Carbocation | None (Transition State only) |

| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles required |

| Substrate | Favored by tertiary > secondary halides | Favored by primary > secondary halides |

This table summarizes the key differences between the SN1 and SN2 reaction mechanisms as they apply to chiral haloacetates.

Formation and Reactivity of (S)-2-Chloro-2-fluoroethanoyl Isocyanate and Related Chiral Intermediates

This compound can be converted into more reactive intermediates, such as acyl chlorides, which can then be used to form other functional groups. A particularly useful and reactive intermediate is (S)-2-chloro-2-fluoroethanoyl isocyanate . nih.govresearchgate.net This chiral isocyanate is readily accessible and serves as a valuable chiral derivatizing agent. nih.gov

The formation of isocyanates from carboxylic acids or their derivatives is a well-established transformation, often involving reagents like phosgene (B1210022) or its safer equivalent, triphosgene. orgsyn.org (S)-2-chloro-2-fluoroethanoyl isocyanate is an analogue of the widely used trichloroacetyl isocyanate (TAI). researchgate.net Like TAI, it is highly reactive, but with the added advantage of being chiral. nih.gov

The primary application of (S)-2-chloro-2-fluoroethanoyl isocyanate is in the analysis of other chiral molecules, particularly secondary alcohols. It reacts very rapidly and without catalysis with the hydroxyl group of an alcohol to form carbamate (B1207046) diastereomers. nih.govresearchgate.net Because the isocyanate itself is enantiomerically pure, the reaction with a chiral alcohol produces a pair of diastereomers. These diastereomers have distinct physical properties, most notably different Nuclear Magnetic Resonance (NMR) spectra. By analyzing the ¹H NMR spectrum of the resulting carbamate mixture, researchers can gain information about the spatial structure and stereochemistry of the original alcohol. nih.govresearchgate.net

The reactivity of the isocyanate group (-N=C=O) is characterized by its susceptibility to attack by nucleophiles at the central carbonyl carbon. This high reactivity, enhanced by the electron-withdrawing chloro-fluoro-acetyl group, ensures that derivatization of alcohols proceeds quickly and efficiently, often directly within an NMR tube for immediate analysis. researchgate.net

Theoretical and Computational Mechanistic Studies on this compound Transformations

To gain a deeper understanding of the reaction mechanisms, activation energies, and factors controlling stereoselectivity in transformations of this compound, researchers can turn to theoretical and computational chemistry.

Density Functional Theory (DFT) and Quantum Chemical Calculations in Reaction Mechanism Elucidation

While specific DFT studies on this compound are not widely published, the methodology is a powerful tool for investigating reaction mechanisms of related halogenated compounds. acs.org DFT calculations can map out the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states.

For example, in studying nucleophilic aromatic substitution (SNAr) reactions, DFT calculations have been used to distinguish between a stepwise mechanism (involving a stable Meisenheimer intermediate) and a concerted mechanism (CSNAr) that proceeds through a single transition state. acs.org By calculating the Gibbs free energies of all species along the reaction pathway, an energy diagram can be constructed. acs.org Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state indeed connects the reactant and product states, solidifying the proposed mechanism. acs.org Such analyses provide a level of detail about the reaction pathway that is often inaccessible through experimental means alone.

Activation Energy Barriers and Transition State Analysis in Stereochemical Control

The outcome of a chemical reaction, particularly its selectivity, is governed by the relative energy barriers of competing pathways. The activation energy (Ea) is the minimum energy required to reach the transition state, and the pathway with the lower activation energy will be faster and its product will be favored. Computational methods like DFT are used to calculate the energies of transition states and thereby determine these activation barriers.

In the context of nucleophilic substitution on (S)-2-chloro-2-fluoroacetate, the stereochemical outcome depends on the relative activation barriers for the SN1 and SN2 pathways.

The transition state of an SN2 reaction is a highly ordered, trigonal bipyramidal structure where the nucleophile and the leaving group are partially bonded to the central carbon. sciencerepository.org This rigid structure has a high potential energy. sciencerepository.org

The SN1 pathway proceeds through a carbocation intermediate. The transition state leading to this intermediate involves the dissociation of the leaving group. sciencerepository.org

By computationally modeling these different transition states, chemists can predict which pathway is more favorable under specific conditions (e.g., with different nucleophiles or in different solvents) and thus predict the stereochemical outcome. This analysis is fundamental to designing highly stereoselective reactions.

Influence of Solvation Models on Reaction Energetics and Selectivity

Reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a profound effect on reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. Therefore, for computational predictions to be accurate, the effects of the solvent must be included.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a common and efficient way to account for solvent effects in quantum chemical calculations. In these models, the solute molecule is placed within a cavity surrounded by a continuous medium (the solvent) that is characterized by its dielectric constant. The solute's electron distribution polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is iterated until self-consistency is achieved, and the resulting energy provides a more accurate picture of the reaction energetics in solution. The inclusion of these models is critical for correctly predicting activation energy barriers and the stability of charged intermediates, like the carbocation in an SN1 reaction, thereby improving the accuracy of mechanistic and selectivity predictions.

Applications of S 2 Chloro 2 Fluoroacetic Acid As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Optically Active Fluorinated Molecules

(S)-2-Chloro-2-fluoroacetic acid serves as a key starting material for the introduction of a chlorofluoromethyl stereocenter into more complex molecules. The carboxylic acid functional group provides a reliable handle for synthetic transformations, most commonly through the formation of amide or ester bonds. By reacting this compound with a prochiral or another chiral molecule, chemists can generate new, optically active fluorinated compounds.

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physical and biological properties. This building block allows for the precise installation of not just a fluorine atom, but a specific three-dimensional arrangement of atoms, which is critical for achieving desired biological activity and efficacy. The resulting esters or amides, such as ethyl 2-chloro-2-fluoroacetate, become intermediates for further synthetic elaborations. epa.gov

Utility in the Preparation of Complex Chiral Organic Scaffolds

The development of complex molecular architectures with controlled stereochemistry is a central goal of organic synthesis. nih.gov Chiral building blocks like this compound are instrumental in this pursuit. By incorporating this small, defined stereochemical unit into a synthetic sequence, complex chiral scaffolds that are otherwise difficult to access can be constructed.

The dual halogenation (Cl and F) at the chiral center offers unique opportunities for subsequent, selective chemical modifications. The differential reactivity of the carbon-chlorine versus the carbon-fluorine bond can be exploited in cross-coupling or nucleophilic substitution reactions to build molecular complexity. This allows for the generation of diverse libraries of chiral compounds from a single, readily available starting material, aiding in the discovery of new bioactive molecules.

Role as a Chiral Derivatizing Agent for Stereochemical Analysis in Complex Mixtures

Determining the enantiomeric purity of a chiral substance is a critical task in pharmaceutical development and academic research. One common method involves the use of a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure compound that reacts with a mixture of enantiomers to convert them into a mixture of diastereomers.

This compound can function effectively as a CDA for determining the enantiomeric excess of chiral alcohols and amines. The process involves reacting the analyte (e.g., a mixture of R- and S-alcohols) with the pure this compound (or its more reactive acid chloride derivative). This reaction forms two different diastereomeric esters: the (S,R)-diastereomer and the (S,S)-diastereomer. Because diastereomers have different physical properties, their signals can be distinguished and quantified using nuclear magnetic resonance (NMR) spectroscopy, typically by observing differences in the chemical shifts of key protons or other nuclei like ³¹P if a phosphorus-containing agent is used. researchgate.net This allows the chemist to determine the ratio of the original enantiomers in the starting mixture.

Contributions to Agrochemistry and Pharmaceutical Intermediate Synthesis (General Synthetic Relevance)

The inclusion of halogen atoms, particularly chlorine and fluorine, is a prevalent feature in many successful pharmaceutical drugs and agrochemicals. nih.govdntb.gov.ua Halogenation can significantly enhance a molecule's biological activity, metabolic stability, and ability to cross cell membranes. nih.gov More than a quarter of all FDA-approved drugs contain at least one chlorine atom, highlighting the importance of chlorinated intermediates in drug discovery. dntb.gov.ua

This compound is a highly relevant intermediate for these industries because it provides three desirable features in one small package: a stereocenter, a fluorine atom, and a chlorine atom.

In Pharmaceuticals : It serves as a building block for creating stereochemically pure active pharmaceutical ingredients (APIs). The defined stereochemistry is crucial as different enantiomers of a drug can have different therapeutic effects or toxicities. nih.gov

In Agrochemistry : In the design of modern herbicides, insecticides, and fungicides, controlling stereochemistry can lead to products that are more potent against the target pest while having reduced impact on non-target organisms and the environment. The synthesis of certain herbicides, such as chlorophenoxyacetic acid derivatives, involves the use of chlorinated acid precursors.

While specific, large-scale applications of this compound may not always be publicly documented, its value as a specialized intermediate for accessing novel, chiral, and halogenated structures is clear from the fundamental principles of medicinal and agricultural chemistry.

Spectroscopic and Analytical Characterization in Chiral Fluorinated Systems Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Diastereomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful and highly sensitive technique for the analysis of fluorinated chiral compounds. bohrium.comacs.org The high sensitivity of the ¹⁹F nucleus makes it an excellent probe for distinguishing between stereoisomers. acs.org The direct analysis of enantiomers by NMR is not possible as they are isochronous and have identical spectra. However, by converting enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA), their chemical environments become distinct, leading to separate signals in the NMR spectrum. rsc.orgfrontiersin.org

Another approach involves the use of chiral solvating agents (CSAs), which form transient, diastereomeric complexes with the analyte. acs.org This interaction induces a sufficient difference in the magnetic environment of the nuclei in the enantiomers, allowing for their discrimination and quantification by NMR without covalent modification. acs.orgnih.gov For instance, chiral cationic cobalt complexes have been successfully used as CSAs to create distinct ¹⁹F NMR signals for chiral organoboron compounds through the formation of diastereomeric ion-pairs. acs.org

The process for stereochemical assignment often involves these key steps:

Derivatization: A racemic or enantiomerically enriched sample of a chiral fluorinated acid is reacted with a single enantiomer of a chiral alcohol or amine to form diastereomeric esters or amides.

NMR Analysis: The resulting mixture of diastereomers is analyzed, typically by ¹⁹F or ¹H NMR. The non-equivalent spatial arrangement of the atoms in the diastereomers leads to differences in chemical shifts (Δδ).

Quantification: The relative integration of the distinct signals for each diastereomer allows for the determination of the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the original sample. rsc.org

A study on the enantiomeric analysis of [²H₁]-fluoroacetic acid utilized ²H{¹H}-NMR in a chiral liquid crystalline solvent to achieve configurational analysis, demonstrating the versatility of NMR methods in stereochemical studies of fluorinated molecules. nih.gov

Table 1: NMR Techniques for Chiral Fluorinated Compound Analysis

| Technique | Principle | Application | Key Advantage |

| ¹⁹F NMR with Chiral Derivatizing Agents (CDAs) | Covalent bonding of enantiomers to a chiral agent forms diastereomers with distinct ¹⁹F chemical shifts. | Determination of enantiomeric excess (e.e.) and stereochemical assignment. | Creates stable species with potentially large and easily resolvable chemical shift differences. |

| ¹⁹F NMR with Chiral Solvating Agents (CSAs) | Formation of transient, non-covalent diastereomeric complexes with a chiral agent in solution. | Rapid determination of enantiomeric purity without sample modification. | Non-destructive and allows for rapid analysis. acs.org |

| Proton (¹H) NMR | Similar to ¹⁹F NMR, but observes protons. Often used in conjunction with ¹⁹F NMR. | Analysis of diastereomeric derivatives to assign relative stereochemistry. | Ubiquitous technique providing complementary structural information. |

| NMR in Chiral Liquid Crystalline Solvents | The chiral solvent induces a differential ordering of the enantiomeric solutes, leading to spectral separation. | Configurational analysis of small chiral molecules. nih.gov | High sensitivity for certain analytes. nih.gov |

Chromatographic Techniques for Enantiomeric and Diastereomeric Resolution: GC and HPLC

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are cornerstone techniques for the physical separation of stereoisomers. chiralpedia.com

High-Performance Liquid Chromatography (HPLC) is the most widely used method for chiral separations. nih.gov Two primary strategies are employed:

Indirect Chiral Separation: This method involves the pre-column derivatization of the enantiomeric mixture (e.g., (R/S)-2-chloro-2-fluoroacetic acid) with a chiral derivatizing agent to form a mixture of diastereomers. nih.govresearchgate.net These diastereomers possess different physicochemical properties and can be separated on a standard, achiral stationary phase. researchgate.netlibretexts.org For example, a racemic acid can be reacted with a chiral amine like (S)-(-)-α-phenylethylamine to produce diastereomeric amides, which are then separated via normal-phase HPLC on a silica (B1680970) gel column. nih.gov

Direct Chiral Separation: This more direct approach uses a Chiral Stationary Phase (CSP). chiralpedia.com The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. This method avoids the need for derivatization, saving time and preventing potential side reactions. libretexts.org

Gas Chromatography (GC) can also be used for chiral separations, typically employing a chiral stationary phase. The volatile nature required for GC analysis often means that non-volatile analytes like carboxylic acids must first be derivatized to increase their volatility (e.g., by conversion to methyl esters).

The choice of method depends on the analyte's properties, the required scale of separation, and the analytical goal, whether it is purely for quantification or for preparative isolation of pure enantiomers. nih.gov

X-ray Crystallographic Analysis for Absolute Configuration Determination of (S)-2-Chloro-2-fluoroacetic Acid Derivatives

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov However, obtaining a single crystal of a small, often liquid, molecule like 2-chloro-2-fluoroacetic acid suitable for X-ray analysis can be challenging.

A common and effective strategy is to prepare a crystalline derivative of the chiral molecule. nih.gov For a chiral acid like this compound, this is typically achieved by forming a salt or an amide with a chiral base or amine of a known, unambiguous absolute configuration (a chiral auxiliary). chiralpedia.com For example, reacting the acid with an amine like (R)-1-phenylethylamine would produce an ammonium (B1175870) carboxylate salt or, via coupling, an amide.

If this diastereomeric derivative forms a high-quality single crystal, X-ray diffraction analysis can determine its complete crystal structure. Since the absolute configuration of the chiral auxiliary is already known, the absolute configuration of the chiral center in the acid portion of the molecule can be assigned unequivocally. nih.gov This method has been used to confirm the absolute configuration of various chiral molecules by embedding an "internal reference" of known stereochemistry. nih.gov Recent studies on complex molecules have shown that X-ray crystallography can reveal not only the absolute configuration but also the specific interactions between a molecule and its target, such as an enzyme's active site. nih.gov

Advanced Computational Spectroscopic Predictions and Conformational Analysis

In modern chemical analysis, computational methods are used in powerful synergy with experimental spectroscopy to provide a high level of confidence in structural and stereochemical assignments. frontiersin.org Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), collectively known as Vibrational Optical Activity (VOA), are chiroptical techniques that are particularly powerful when combined with computational predictions. nih.govresearchgate.net

The process involves the following steps:

Experimental Measurement: The VCD or NMR spectrum of the chiral molecule, such as this compound, is measured experimentally.

Computational Modeling: The structure of one enantiomer (e.g., the S-enantiomer) is modeled. A conformational search is performed to identify all low-energy conformers.

Spectral Prediction: Using quantum mechanical methods, most notably Density Functional Theory (DFT), the theoretical VCD or NMR spectrum is calculated for the chosen enantiomer. nih.govresearchgate.net

Comparison and Assignment: The calculated spectrum is compared with the experimental spectrum. A match between the experimental spectrum and the spectrum calculated for the S-enantiomer confirms the absolute configuration as S. nih.gov An opposite (mirror-image) spectrum would indicate the R-enantiomer.

This combination of experimental VOA and DFT calculations has become a routine and reliable tool for determining the absolute configuration of chiral molecules in solution, bypassing the need for crystallization required by X-ray methods. nih.govnih.gov Similarly, comparing experimental ¹⁹F NMR chemical shifts with DFT-calculated values for diastereomeric derivatives has been developed as a novel method for assigning the absolute configuration of chiral primary amines. frontiersin.orgresearchgate.net

Enzymatic Transformations and Biochemical Relevance of Halogenated Acetates

Biocatalytic Dehalogenation Mechanisms and Their Stereoselectivity

The primary enzymatic route for the detoxification of halogenated acetates is through dehalogenation, a process catalyzed by a class of enzymes known as haloacid dehalogenases. These enzymes exhibit remarkable stereoselectivity, often preferentially acting on one enantiomer of a chiral substrate. nih.gov

Haloacid dehalogenases are broadly classified based on their substrate specificity and the stereochemical outcome of the reaction. The main types include L-2-haloacid dehalogenase (L-DEX), D-2-haloacid dehalogenase (D-DEX), and dehalogenases that act on both enantiomers, which can be further divided into those that cause inversion (DL-DEXi) or retention (DL-DEXr) of the stereochemical configuration at the alpha-carbon. ontosight.ai The mechanism of dehalogenation typically involves a nucleophilic attack on the α-carbon, leading to the cleavage of the carbon-halogen bond. sigmaaldrich.com For many haloacid dehalogenases, this proceeds through the formation of an ester intermediate with an active site aspartate residue. nih.gov

The stereoselectivity of these enzymes is a critical aspect of their function and is of great interest for applications in biocatalysis and the production of optically pure compounds. nih.gov For instance, L-DEX specifically converts L-2-haloalkanoic acids into the corresponding D-2-hydroxyalkanoic acids, demonstrating a clear inversion of stereochemistry. ontosight.ai Conversely, D-DEX acts on D-2-haloalkanoic acids to produce L-2-hydroxyalkanoic acids. ontosight.ai The structural basis for this stereoselectivity lies in the specific architecture of the enzyme's active site, which dictates how the substrate binds and is oriented for catalysis.

Table 1: Classification and Stereoselectivity of Haloacid Dehalogenases

| Enzyme Class | Substrate Stereopreference | Product Stereochemistry |

|---|---|---|

| L-2-haloacid dehalogenase (L-DEX) | (S)-2-haloacids | (R)-2-hydroxyacids (inversion) |

| D-2-haloacid dehalogenase (D-DEX) | (R)-2-haloacids | (S)-2-hydroxyacids (inversion) |

| DL-2-haloacid dehalogenase (inverting) | (R)- and (S)-2-haloacids | Inverted products |

Reductase-Catalyzed Asymmetric Transformations of Halogenated Substrates

While dehalogenases are key players in the breakdown of halogenated acetates, other enzyme classes, such as reductases, can also participate in their transformation. Reductases are particularly important in the context of asymmetric synthesis, where they can be used to produce chiral molecules with high enantiomeric purity. sigmaaldrich.com

The reduction of α-halo ketones, which are structurally related to halogenated acetic acids, can lead to the formation of enolates through the loss of the halogen atom. wikipedia.org This process can be catalyzed by various reducing agents and enzymes, offering a pathway to a range of functionalized products. While the direct reductase-catalyzed transformation of (S)-2-Chloro-2-fluoroacetic Acid is not extensively documented, the principles of enzymatic reduction of halogenated carbonyl compounds suggest potential pathways. For example, the reduction of an α-halo-α-fluoro ketone could theoretically yield a chiral halohydrin, a valuable synthetic intermediate. nih.gov The stereochemical outcome of such reactions is dictated by the specific reductase used, with different enzymes capable of producing different stereoisomers.

Investigating the Interaction of Chiral Halogenated Compounds with Enzyme Systems

The interaction of chiral halogenated compounds like this compound with enzyme systems provides valuable insights into enzyme specificity and mechanism. Fluoroacetate (B1212596) dehalogenase, for instance, is known to catalyze the hydrolytic dehalogenation of haloacetates. acs.org While its primary substrate is fluoroacetate, it also exhibits activity towards chloroacetate, albeit at a lower efficiency. acs.orgacs.org

Studies on fluoroacetate dehalogenase from Burkholderia sp. strain FA1 have shown that the enzyme has a high affinity for fluoroacetate but can also process chloroacetate. The kinetic parameters for the wild-type enzyme highlight this difference in activity. The investigation of such enzyme-substrate interactions is crucial for understanding the structural features of the active site that govern substrate binding and catalytic efficiency. The presence of two different halogens at the α-carbon in 2-chloro-2-fluoroacetic acid would present a unique challenge to the enzyme's active site, and the stereochemistry of the (S)-enantiomer would further influence its binding and reactivity.

Table 2: Kinetic Parameters of Wild-Type Fluoroacetate Dehalogenase from Burkholderia sp. FA1 for Different Substrates

| Substrate | Km (mM) | Vmax (U/mg) |

|---|---|---|

| Fluoroacetate | 9.1 | 61 |

| Chloroacetate | 15 | 2.6 |

Data from reference acs.org

Role of this compound Analogs in Studying Analogous Biochemical Pathways

Fluorinated analogs of natural substrates are powerful tools for probing enzyme mechanisms and elucidating biochemical pathways. acs.orgnih.gov The introduction of fluorine can alter the electronic properties of a molecule and can act as a sensitive reporter for NMR studies, without causing significant steric hindrance. nih.govnih.gov

Analogs of this compound can be employed to study a variety of enzymatic reactions. For instance, fluorinated compounds can act as mechanism-based inhibitors, where the enzyme processes the analog to a reactive species that then irreversibly modifies the active site. nih.gov This strategy has been successfully used to study enzymes like thymidylate synthase and serine proteases. nih.gov

Furthermore, the use of halogenated analogs can help in understanding the metabolic fate of xenobiotics and the evolution of catabolic pathways. nih.gov By introducing compounds like this compound or its derivatives into microbial systems, researchers can investigate the enzymatic machinery responsible for their degradation and identify the key enzymes and genes involved. This knowledge is not only fundamental to understanding microbial metabolism but also has practical implications for bioremediation and the development of novel biocatalysts. wikipedia.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-2-chloro-2-fluoroacetic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis (e.g., chiral palladium or organocatalysts) or kinetic resolution using enzymes like lipases. Chiral auxiliary approaches, such as employing (S)-proline derivatives, may also induce stereocontrol during halogenation. Post-synthesis, enantiomeric purity should be verified via chiral HPLC (e.g., Chiralpak® IC column) or polarimetry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H NMR) identifies fluorine and proton environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Differential Scanning Calorimetry (DSC) determines melting point consistency with literature values .

Q. How can researchers mitigate decomposition risks during storage of this compound?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation and hydrolysis. Regular stability testing via TLC or GC-MS is advised. Degradation products (e.g., fluoroacetic acid) should be monitored using ion chromatography .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound under varying solvent conditions?

- Methodological Answer : Solubility profiles should be determined in polar (water, DMSO) and nonpolar solvents (hexane) via gravimetric analysis. pKa can be measured potentiometrically using a pH titrator. Compare results with computational predictions (e.g., COSMO-RS models) to validate experimental data .

Advanced Research Questions

Q. How does the stereoelectronic interplay between chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : Conduct kinetic studies under varying nucleophiles (e.g., amines vs. alcohols) and solvents (polar aprotic vs. protic). Compare activation parameters (ΔH‡, ΔS‡) via Eyring plots. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model transition states to explain steric/electronic effects .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for this compound?

- Methodological Answer : Replicate calorimetric measurements (e.g., bomb calorimetry) under standardized conditions (25°C, 1 atm). Cross-validate with computational thermochemistry (Gaussian software) and assess solvent interactions via molecular dynamics simulations. Discrepancies may arise from impurities or solvent effects .

Q. Can this compound serve as a chiral building block in organocatalytic cascades?

- Methodological Answer : Test its utility in asymmetric Mannich or Michael additions using thiourea catalysts. Monitor enantioselectivity via chiral GC or circular dichroism (CD). Compare reaction yields and ee% with non-fluorinated analogs to evaluate fluorine’s role .

Q. How do isotopic labeling studies (²H, ¹⁸O) elucidate the acid’s degradation pathways in aqueous environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.